4-Methoxybiphenyl-3-carboxylic acid
Description
Significance of Biaryl Compounds in Chemical Synthesis and Medicinal Chemistry
Biaryl scaffolds, which consist of two aromatic rings linked by a single bond, are of central importance in chemistry. rsc.org These structures are prevalent in a wide array of natural products, pharmaceutical drugs, and materials. researchgate.netmdpi.com Their significance is highlighted by their presence in top-selling medications where they serve as key structural components. researchgate.netnih.gov The development of efficient methods for synthesizing biaryl compounds has long been a major focus in organic chemistry, leading to powerful techniques like the Suzuki-Miyaura cross-coupling reaction. rsc.orgresearchgate.net
The utility of biaryl compounds extends to agrochemicals and materials science. rsc.orgresearchgate.net In medicinal chemistry, they are considered "privileged structures" because their framework can interact with multiple biological targets. researchgate.net The rotational angle (torsional energetics) between the two aryl rings is a key geometric feature that influences how these molecules interact with biological systems, making the accurate modeling of this aspect crucial for drug design. nih.gov
Overview of Carboxylic Acid Derivatives in Organic Chemistry and their Utility
Carboxylic acids are organic compounds defined by the presence of a carboxyl group (-COOH). britannica.com When the hydroxyl (-OH) part of this group is replaced by another substituent, the resulting compounds are known as carboxylic acid derivatives. numberanalytics.commsu.edu This class includes important functional groups such as esters, amides, acid chlorides, and acid anhydrides. numberanalytics.comyoutube.com
These derivatives are fundamental building blocks in organic synthesis. numberanalytics.com Their versatility allows chemists to construct complex molecules through a variety of reactions, most notably nucleophilic acyl substitution. numberanalytics.comalevelchemistry.co.uk Carboxylic acid derivatives are indispensable intermediates in numerous industries, including the manufacturing of pharmaceuticals, polymers, and agrochemicals. numberanalytics.com Their physical properties, such as high boiling points, are often attributed to their ability to form hydrogen bonds. alevelchemistry.co.uk
Structural Characteristics of 4-Methoxybiphenyl-3-carboxylic Acid within the Biphenyl (B1667301) Class
This compound is an organic compound featuring a biphenyl structure at its core. cymitquimica.com This backbone consists of two phenyl rings connected by a single carbon-carbon bond. Its specific identity comes from the functional groups attached: a methoxy (B1213986) group (-OCH3) is located at the 4'-position of one phenyl ring, and a carboxylic acid group (-COOH) is at the 3-position of the other ring. cymitquimica.comchem960.com
The presence of both a hydrophobic biphenyl framework and polar functional groups gives the compound distinct properties. It is typically a white to off-white solid that is soluble in organic solvents, with limited solubility in water. cymitquimica.com The carboxylic acid group confers acidic properties, enabling it to undergo reactions like esterification and amidation. cymitquimica.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 725-05-3 |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| Appearance | White to off-white solid |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| InChI Key | VWDMBLJBLIUXFS-UHFFFAOYSA-N |
Research Avenues and Broad Scientific Applications of this compound Derivatives
Derivatives of this compound are valuable in several areas of scientific research. This compound serves as a building block or intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. cymitquimica.com
Research has shown that biphenyl carboxylic acids can exhibit significant antimicrobial properties, potentially by disrupting bacterial cell membranes or interfering with metabolic pathways. The general biphenyl structure is a target of interest in medicinal chemistry for developing treatments for a range of conditions. rsc.org For example, compounds with similar biphenyl backbones have been investigated for antioxidant and anti-inflammatory effects. ontosight.ai In chemistry, derivatives are used to create dyes, pigments, and other industrial chemicals. The unique scaffold provided by substituted biphenyls like this compound makes them useful for developing new drugs and for applications in material science.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-7-11(9-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUOSOAWSBPNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Methoxybiphenyl 3 Carboxylic Acid and Its Analogs
Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl (B1667301) Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. rsc.org These methods are instrumental in the synthesis of biaryl compounds, including derivatives of 4-Methoxybiphenyl-3-carboxylic acid.
Suzuki-Miyaura Coupling Reactions for Biphenyl Carboxylic Acid Synthesis
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for constructing biphenyl and substituted aromatic structures. scirp.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.com Its advantages include mild reaction conditions, high functional group tolerance, and the use of commercially available and stable reagents. nih.gov
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the optimization of reaction parameters. Key factors that are often fine-tuned include the choice of palladium catalyst, ligand, base, and solvent system.
Catalytic Systems: While early Suzuki-Miyaura reactions often utilized triarylphosphine ligands, modern methods have seen the advent of more effective dialkylbiaryl phosphine (B1218219) ligands like SPhos and XPhos. nih.govacs.org These ligands have demonstrated broad applicability, enabling reactions with a wide range of substrates, including challenging aryl chlorides and sterically hindered combinations, often at room temperature and with low catalyst loadings. nih.gov The development of specialized catalysts, such as water-soluble fullerene-supported PdCl2 nanocatalysts and those incorporating glycine (B1666218) as a ligand, has enabled greener and more efficient syntheses of biphenyl carboxylic acids in aqueous media at room temperature. researchgate.netrsc.org
Reaction Conditions: The choice of base is critical and can significantly influence reaction rates and yields. acs.org For instance, in the synthesis of polyfluorinated biphenyls, potassium carbonate (K2CO3) was found to be superior to sodium carbonate (Na2CO3) and cesium carbonate (Cs2CO3) in reducing unwanted homocoupling side reactions. acs.org The solvent system also plays a crucial role; a mixture of THF/toluene/H2O is often employed. acs.org Temperature is another key parameter, with reductions in temperature sometimes leading to decreased reaction rates. academie-sciences.fr Research has also explored microwave-assisted Suzuki reactions to accelerate the synthesis of biaryl compounds. rsc.org
Table 1: Optimization of Suzuki-Miyaura Coupling for Biphenyl-4-carboxylic Acid
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)2/PPh3 | Na2CO3 | aq. IPA | Reflux | 3 | ~70 | acs.org |
| 2 | Pd black | K2CO3 | MeOH | - | 1 | 88 | acs.org |
| 3 | C60-TEGs/PdCl2 (0.05 mol%) | K2CO3 | Water | Room Temp | 4 | >90 | researchgate.net |
| 4 | [PdCl2(NH2CH2COOH)2] (0.1%) | - | Water | Room Temp | - | Excellent | rsc.org |
| 5 | Pd/C | K2CO3 | Ethanol/Water | Room Temp | 0.5 | High | pku.edu.cn |
A significant advantage of the Suzuki-Miyaura coupling is its broad substrate scope and tolerance for a wide variety of functional groups. acs.org This allows for the synthesis of complex biphenyl derivatives without the need for extensive protecting group strategies. The reaction is compatible with both electron-donating and electron-withdrawing groups on the aromatic rings of both the organoboron reagent and the aryl halide. d-nb.inforsc.org
For instance, the synthesis of various phenyl boronic ester substrates bearing either electron-donating or electron-withdrawing functional groups can be converted into the corresponding biaryl products in good yields. d-nb.info The reaction tolerates diverse (hetero)aryl substituents on both coupling partners, showing high reactivity and excellent functional group tolerance. d-nb.info However, the position of substituents can influence reactivity; aryl halides with para-substitution tend to give good yields, while meta-substitution may result in more moderate yields. researchgate.net The nature of the halide also plays a role, with aryl bromides sometimes providing better yields than aryl iodides. researchgate.net The reaction has been successfully applied to the synthesis of polyfluorinated biphenyls, which are challenging substrates due to the electron-poor nature of the rings. acs.org
Other Metal-Mediated Cross-Coupling Approaches for Biaryl Synthesis
While the Suzuki-Miyaura coupling is prominent, other metal-mediated cross-coupling reactions are also valuable for the synthesis of biaryl compounds. These alternatives can offer advantages for specific substrates or reaction conditions.
The Hiyama cross-coupling reaction, for example, utilizes organosilanes as the organometallic partner and has been employed for the synthesis of a variety of biaryl and heterobiaryl derivatives. mdpi.com This method can be particularly effective for the coupling of aryl mesylates and aryltrifluorosilanes. mdpi.com The Stille cross-coupling employs organotin reagents. nih.gov While effective, the toxicity of organotin compounds is a significant drawback compared to the relatively benign organoboron reagents used in Suzuki-Miyaura coupling. libretexts.org The Negishi coupling , which uses organozinc reagents, is another alternative, though it can sometimes result in lower yields and have less functional group tolerance compared to the Suzuki reaction. libretexts.org
Recent advancements have also focused on developing more sustainable and cost-effective methods by using earth-abundant transition metals like iron and cobalt, or even transition-metal-free catalytic systems. acs.org Furthermore, strategies are being explored to replace traditional aryl halide or organometallic coupling partners with more readily available starting materials like arenes and aryl carboxylates. acs.org
Strategic Functional Group Interconversions and Derivatization
Following the construction of the biphenyl core, strategic functional group interconversions and derivatizations are often necessary to arrive at the final target molecule, such as this compound.
Friedel-Crafts Acylation and Alkylation Routes to Biphenyl Scaffolds
The Friedel-Crafts reaction is a classic method for introducing alkyl or acyl substituents onto an aromatic ring and can be applied to pre-formed biphenyl scaffolds. rsc.org
Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). nih.govmdpi.com This reaction is a powerful tool for synthesizing aromatic ketones, which can then be further manipulated. researchgate.net For example, 4-phenylbenzoyl-propionic acid can be prepared through the Friedel-Crafts acylation of biphenyl with succinic anhydride. nih.gov Similarly, reaction with acetyl chloride can yield 1-([1,1'-biphenyl]-4-yl)ethan-1-one. nih.gov The resulting acetyl group can be a precursor to other functional groups, such as a carboxylic acid, through oxidation. researchgate.net
Friedel-Crafts alkylation introduces an alkyl group to the aromatic ring using an alkyl halide, alkene, or alcohol as the alkylating agent and a Lewis acid catalyst. umkc.edubeilstein-journals.orgbeilstein-journals.org For instance, 4,4′-di-tert-butylbiphenyl can be synthesized from biphenyl and tert-butyl chloride in the presence of ferric chloride (FeCl₃). nih.gov This method allows for the introduction of various alkyl groups, which can influence the electronic and steric properties of the biphenyl system. However, a known drawback of Friedel-Crafts alkylation is the potential for polyalkylation and carbocation rearrangements.
Selective Introduction of the Methoxy (B1213986) and Carboxylic Acid Moieties
The regioselective synthesis of this compound requires precise control over the introduction of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups onto the biphenyl scaffold. This is typically achieved through cross-coupling reactions, where the choice of precursors dictates the final substitution pattern. The Suzuki-Miyaura cross-coupling reaction is a prominent method for forming the crucial carbon-carbon bond between the two phenyl rings. ajgreenchem.com
A common strategy involves the coupling of a boronic acid on one ring with a halide on the other, catalyzed by a palladium complex. ajgreenchem.com To achieve the desired 4-methoxy-3-carboxy substitution, one could react a boronic acid derivative containing the methoxy group with a halogenated benzene (B151609) ring carrying a precursor to the carboxylic acid, such as a nitrile (-CN) or an ester (-COOR) group. The nitrile or ester can then be hydrolyzed to the carboxylic acid in a subsequent step. google.com For instance, the reaction of 4-methoxyphenylboronic acid with 3-bromobenzonitrile (B1265711) would yield 4-methoxy-3'-cyanobiphenyl, which can then be hydrolyzed to the target carboxylic acid.
Another approach involves the Friedel-Crafts acylation of a biphenyl precursor, although this can sometimes lead to mixtures of isomers depending on the directing effects of existing substituents. rsc.org A more controlled method involves the oxidation of a pre-installed functional group, such as a methyl or acetyl group, to a carboxylic acid. chemicalbook.com
Table 1: Illustrative Synthetic Sequence for this compound
| Step | Reaction | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | Suzuki-Miyaura Coupling | 4-methoxyphenylboronic acid, 3-bromobenzonitrile, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 80°C ajgreenchem.com | 4-Methoxy-3'-cyanobiphenyl | Formation of the biphenyl core with functional group precursors. |
| 2 | Nitrile Hydrolysis | 4-Methoxy-3'-cyanobiphenyl, NaOH(aq), H₂O₂, heat; then HCl(aq) google.com | This compound | Conversion of the nitrile group to the carboxylic acid moiety. |
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid group of this compound is a versatile functional handle that readily undergoes esterification and amidation, allowing for the synthesis of a wide array of derivatives. cymitquimica.com These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.
Esterification is the process of converting a carboxylic acid into an ester. A classic method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and water is removed to drive it towards the product. vvc.edu
Amidation , the formation of an amide from a carboxylic acid and an amine, is a cornerstone of peptide synthesis and drug development. nih.gov Direct reaction of a carboxylic acid and an amine is often inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), or the use of coupling agents. Modern catalytic methods using reagents like organo-cyanamides have also been developed for efficient amide bond formation under mild conditions. rsc.orgmdpi.com
Table 2: Representative Esterification and Amidation Reactions
| Reaction Type | Reactants | Reagents/Catalyst | Product |
| Esterification | This compound, Ethanol | H₂SO₄ (catalytic), heat vvc.edu | Ethyl 4-methoxybiphenyl-3-carboxylate |
| Amidation (via Acid Chloride) | 1. This compound 2. Resulting Acid Chloride, Propylamine | 1. SOCl₂ 2. Pyridine (base) | N-propyl-4-methoxybiphenyl-3-carboxamide |
| Catalytic Amidation | This compound, Aniline | DMAP (catalyst), Organo-cyanamide rsc.org | N-phenyl-4-methoxybiphenyl-3-carboxamide |
Stereoselective Synthesis of Chiral Biphenyl Derivatives
While this compound itself is not chiral, its derivatives can be. Chirality in biphenyls most notably arises from a phenomenon called atropisomerism . This occurs when rotation around the single bond connecting the two phenyl rings is sterically hindered, typically by bulky substituents at the ortho-positions (the positions adjacent to the connecting bond). If the barrier to rotation is high enough, two stable, non-superimposable mirror-image conformers (enantiomers) can be isolated. acs.org
The stereoselective synthesis of such chiral biphenyls is a significant challenge and an active area of research. Key strategies include:
Chiral Pool Synthesis: This approach utilizes an enantiomerically pure starting material that already contains a stereocenter, which can influence the stereochemical outcome of subsequent reactions. ethz.ch
Chiral Auxiliaries: An enantiopure group (the auxiliary) is temporarily attached to the molecule to direct the stereoselective formation of new chiral centers or to control the orientation of the biphenyl rings during a coupling reaction. The auxiliary is removed after it has served its purpose. ethz.ch
Enantioselective Catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other. This is a highly efficient method as only a small amount of the chiral catalyst is needed. ethz.ch
Resolution: A racemic mixture of enantiomers is separated. This can be done by reacting the mixture with a single enantiomer of another chiral compound to form diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography.
For biphenyl derivatives, asymmetric cross-coupling reactions, such as the Ullmann homocoupling or Suzuki-Miyaura reaction, employing chiral ligands on the metal catalyst are at the forefront of stereoselective synthesis. rsc.org These methods aim to establish the axial chirality directly during the formation of the biphenyl bond.
Green Chemistry Approaches and Sustainable Synthetic Pathways for Biaryls
The synthesis of biaryl compounds, including derivatives of this compound, has traditionally relied on methods that can be environmentally taxing. Modern research emphasizes the development of "green" and sustainable synthetic pathways that minimize waste, avoid hazardous solvents, and utilize recyclable catalysts. nih.gov
Key green chemistry strategies for biaryl synthesis include:
Aqueous Media Synthesis: Using water as a solvent instead of volatile organic compounds (VOCs) is a primary goal of green chemistry. chemrxiv.org Suzuki-Miyaura reactions have been successfully performed in aqueous media, often with the aid of a phase-transfer catalyst or by using water-soluble ligands. nih.govgoogle.com
Recyclable Catalysts: Heterogeneous catalysts, such as palladium supported on materials like charcoal (Pd/C), silica, or nanocrystals (e.g., LaPO₄·Pd), are highly advantageous. chemrxiv.orgnih.govresearchgate.net These catalysts can be easily recovered from the reaction mixture by filtration and reused for multiple cycles without significant loss of activity, reducing both cost and metal waste. nih.gov
Transition-Metal-Free Reactions: While palladium-catalyzed reactions are highly effective, palladium is a precious and toxic metal. Research has focused on developing transition-metal-free cross-coupling reactions. nih.gov Some protocols use light (photoredox catalysis) or specific organic promoters to facilitate the coupling of aryl halides and arenes under basic aqueous conditions, avoiding the need for metal catalysts altogether. nih.gov
Energy Efficiency: Microwave-assisted synthesis has emerged as a tool to dramatically reduce reaction times, often from hours to minutes, thereby saving energy. chemrxiv.org This technique has been applied to ligand-free homocoupling reactions to produce biaryls. chemrxiv.org
Table 3: Comparison of Green Synthetic Approaches for Biaryl Compounds
| Approach | Catalyst System | Solvent | Key Advantages | Reference(s) |
| Aqueous Suzuki Coupling | LaPO₄·Pd Nanocatalyst | Water | Recyclable catalyst, high yields, gram-scale synthesis possible. | nih.gov |
| Ligand-Free Homocoupling | Pd/C | Water | Avoids expensive ligands, recyclable catalyst, microwave-compatible. | chemrxiv.org |
| Transition-Metal-Free Coupling | None (Light-mediated) | Aqueous Media | Avoids toxic and expensive metals, environmentally friendly. | nih.gov |
| Ullmann Homocoupling | Nanoparticle catalysts (Pd, Ni, Au) | Varies | Milder conditions than traditional Ullmann, broader substrate scope. | rsc.org |
Chemical Reactivity and Transformation Studies of 4 Methoxybiphenyl 3 Carboxylic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Biphenyl (B1667301) Core
The biphenyl core of 4-Methoxybiphenyl-3-carboxylic acid is susceptible to both electrophilic and nucleophilic substitution reactions. The presence of the methoxy (B1213986) and carboxylic acid groups significantly influences the regioselectivity and reactivity of the aromatic rings. matrixscientific.comcymitquimica.com These reactions are fundamental in modifying the compound's structure to create derivatives with specific properties.
Regioselectivity and Electronic Effects of Methoxy and Carboxylic Acid Substituents
The methoxy (-OCH3) group at the 4'-position is an electron-donating group, which activates the aromatic ring it is attached to towards electrophilic aromatic substitution. saskoer.ca This activation is most pronounced at the ortho and para positions relative to the methoxy group. saskoer.ca Consequently, electrophilic attack is directed to these positions due to increased electron density. saskoer.ca
Conversely, the carboxylic acid (-COOH) group at the 3-position is an electron-withdrawing group, deactivating the ring it is attached to towards electrophilic substitution. libretexts.orglibretexts.org This deactivation makes the ring less nucleophilic. saskoer.ca Electron-withdrawing groups typically direct incoming electrophiles to the meta position. libretexts.org
Nucleophilic substitution reactions can also occur, particularly involving the displacement of suitable leaving groups that might be introduced onto the aromatic rings.
Oxidative and Reductive Transformations of Functional Groups
The functional groups of this compound, namely the carboxylic acid and the methoxy group, as well as the aromatic rings, can undergo various oxidative and reductive transformations. matrixscientific.comcymitquimica.com These reactions are crucial for converting the acid into other functional derivatives.
Selective Reduction of Carboxylic Acid and Ester Moieties
The carboxylic acid group can be selectively reduced to a primary alcohol. libretexts.org This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LAH) or borane (B79455) (BH3) in tetrahydrofuran (B95107) (THF). pressbooks.pub The reaction with LAH proceeds through a nucleophilic acyl substitution on the carboxylate ion, forming a high-energy dianion intermediate. pressbooks.pub Borane is also an effective reagent for this reduction. pressbooks.pub
It is also possible to reduce the corresponding esters of this compound. For instance, ethyl esters of similar structures have been reduced to primary alcohols using diisobutylaluminum hydride (DIBAL-H). nih.gov Furthermore, the combination of sodium borohydride (B1222165) (NaBH4) with additives like boron trifluoride etherate (BF3·Et2O) can effectively reduce carboxylic acids and their esters to alcohols. Some modern methods even allow for these reductions to occur under milder, greener conditions, for example, by converting the carboxylic acid to a thioester followed by reduction. rsc.org
| Reagent System | Functional Group Reduced | Product | Reference |
| LiAlH4 | Carboxylic Acid | Primary Alcohol | pressbooks.pub |
| BH3/THF | Carboxylic Acid | Primary Alcohol | pressbooks.pub |
| DIBAL-H | Ester | Primary Alcohol | nih.gov |
| NaBH4/BF3·Et2O | Carboxylic Acid/Ester | Alcohol | |
| Ni-catalyst/Silane (via thioester) | Carboxylic Acid | Aldehyde | rsc.org |
| NaBH4 (via thioester) | Carboxylic Acid | Alcohol | rsc.org |
Oxidative Pathways Involving the Methoxy Group and Aromatic Rings
The methoxy group and the aromatic rings of this compound can undergo oxidation. Oxidative dehydrogenation of related methoxy-substituted phenyl cyclohexenes to form methoxy biphenyl compounds has been demonstrated using a metal-free carbon catalyst, indicating the potential for oxidation of the biphenyl system itself. nih.govaalto.fi The presence of electron-donating groups like methoxy can enhance the activity in such oxidative reactions. nih.govaalto.fi
Furthermore, the aromatic rings can be oxidized to form quinones or other oxidized derivatives. Anodic oxidation of 2-arylbenzoic acids can lead to intramolecular C-O bond formation to yield dibenzopyranones. pku.edu.cn While this specific reaction involves a different substitution pattern, it highlights a potential oxidative pathway for the biphenyl core.
Mechanistic Investigations and Kinetic Analysis of Reactions
While specific mechanistic and kinetic studies on this compound are not extensively detailed in the provided search results, general principles of related reactions offer insight. For instance, the kinetics of reactions like the Suzuki coupling, which could be used to synthesize the biphenyl core, have been studied. Real-time studies of such reactions can be performed using lab-on-a-chip devices coupled with mass spectrometry. utwente.nl
Mechanistic studies on related palladium-catalyzed C-H arylation reactions suggest the involvement of a transmetalation step between two organopalladium complexes as being rate-limiting. acs.org The study of kinetic isotope effects and initial rate analysis are key tools in elucidating these mechanisms. acs.orgdtu.dk For electrophilic aromatic substitution, the mechanism involves the formation of a carbocation intermediate, and the stability of this intermediate is influenced by the electronic effects of the substituents. libretexts.org
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Methoxybiphenyl 3 Carboxylic Acid
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of 4-Methoxybiphenyl-3-carboxylic acid, LC-MS plays a crucial role in confirming its molecular weight and purity. The technique is also applied in the characterization of related biphenyl (B1667301) structures synthesized via methods like the Suzuki-Miyaura cross-coupling reaction. scirp.orgresearchgate.net
Under typical electrospray ionization (ESI) conditions, the compound is readily ionized. In positive ion mode, it is expected to be detected as the protonated molecule, [M+H]⁺. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed. These measurements are critical for confirming the identity of the compound in complex matrices or after synthetic procedures. High-resolution mass spectrometry (HRMS) can further verify the elemental composition by providing highly accurate mass measurements. Predicted mass-to-charge ratios (m/z) for various adducts of this compound are essential for its unambiguous identification during LC-MS analysis. uni.lu
| Adduct | Ion Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₄H₁₃O₃]⁺ | 229.08592 |
| [M-H]⁻ | [C₁₄H₁₁O₃]⁻ | 227.07136 |
| [M+Na]⁺ | [C₁₄H₁₂O₃Na]⁺ | 251.06786 |
| [M+K]⁺ | [C₁₄H₁₂O₃K]⁺ | 267.04180 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. For this compound, the spectrum is dominated by absorptions arising from π → π* transitions within the conjugated biphenyl system. The biphenyl core itself gives rise to a strong absorption band, which is influenced by the attached functional groups. acs.orgyoutube.com
The methoxy (B1213986) (-OCH₃) group, an electron-donating group, and the carboxylic acid (-COOH) group, an electron-withdrawing group, modify the electronic distribution across the aromatic rings. These substituents can cause a bathochromic shift (shift to longer wavelength) or a hypsochromic shift (shift to shorter wavelength) of the absorption maxima (λmax) compared to unsubstituted biphenyl. The extent of conjugation between the two phenyl rings, which is dependent on the dihedral angle between them, significantly affects the position and intensity of the absorption bands. A more planar conformation leads to greater π-orbital overlap and a shift of the main absorption band to a longer wavelength. youtube.comacs.org The electronic spectra of biphenyls are sensitive to steric hindrance, which can disrupt planarity and affect the conjugation. acs.org
| Transition Type | Chromophore | Expected Absorption Region (nm) |
|---|---|---|
| π → π | Biphenyl Ring System | ~250-300 |
| n → π | Carboxylic Carbonyl Group | Longer wavelength, lower intensity |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on molecular conformation, bond geometries, and intermolecular interactions.
The bond lengths and angles within the carboxylic acid and methoxy functional groups are expected to conform to standard values observed in other aromatic carboxylic acids and anisole (B1667542) derivatives. sci-hub.se
| Parameter | Description | Expected Value |
|---|---|---|
| Dihedral Angle (C-C-C-C) | Angle between the two phenyl rings | ~25-30° |
| Bond Length (C=O) | Carboxylic acid carbonyl bond | ~1.25 Å |
| Bond Length (C-O) | Carboxylic acid C-OH bond | ~1.30 Å |
| Bond Angle (O-C=O) | Carboxylic acid angle | ~123° |
| Bond Length (Car-O) | Aromatic carbon to methoxy oxygen | ~1.37 Å |
The crystal packing of this compound is primarily dictated by strong hydrogen bonds formed by the carboxylic acid groups. sci-hub.se A common and highly stable motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. mdpi.comresearchgate.net
Computational Chemistry and Theoretical Investigations of 4 Methoxybiphenyl 3 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to investigate the electronic properties of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 4-Methoxybiphenyl-3-carboxylic acid, DFT calculations elucidate its fundamental electronic nature. These computations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good description of molecular systems. ijmert.org
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the equilibrium geometry, must be determined. Geometry optimization calculations systematically alter the molecular structure to find the configuration with the lowest possible energy. For this compound, this involves determining the optimal bond lengths, bond angles, and, crucially, the dihedral angle between the two phenyl rings. The planarity or twist of the biphenyl (B1667301) system is a key structural feature influenced by the steric and electronic effects of the methoxy (B1213986) and carboxylic acid substituents. researchgate.net
Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electrons throughout the molecule, which is fundamental to its properties. Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom. ijmert.org This analysis reveals the electron-donating and electron-withdrawing effects of the functional groups. In this compound, the methoxy group (-OCH₃) is a strong electron-donating group, increasing electron density on its attached phenyl ring, while the carboxylic acid group (-COOH) is an electron-withdrawing group.
| Parameter | Bond/Angle | Optimized Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-C (inter-ring) | ~1.49 Å |
| C=O (carboxyl) | ~1.22 Å | |
| C-O (carboxyl) | ~1.35 Å | |
| C-O (methoxy) | ~1.37 Å | |
| Bond Angle | C-C-C (phenyl ring) | ~120° |
| O=C-O (carboxyl) | ~123° | |
| Dihedral Angle | Phenyl-Phenyl | ~35° - 45° |
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted phenyl ring due to the electron-donating nature of the methoxy group. Conversely, the LUMO would likely be concentrated on the phenyl ring bearing the electron-withdrawing carboxylic acid group. This separation of frontier orbitals indicates an intramolecular charge transfer (ICT) character upon electronic excitation. nih.govresearchgate.net This analysis helps predict how the molecule will interact with other reagents, such as electrophiles or nucleophiles. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Illustrative Data) Note: These values are illustrative, based on similar compounds, to demonstrate the output of FMO analysis.
| Parameter | Energy (eV) |
| HOMO Energy (E_HOMO) | -6.2 eV |
| LUMO Energy (E_LUMO) | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.4 eV |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule in electrophilic and nucleophilic attacks. ijmert.org The MEP surface plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate charge distribution.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pair electrons of heteroatoms. For this compound, the most negative potential (red/yellow) would be concentrated around the oxygen atoms of the carboxylic acid and methoxy groups. scirp.org
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. The most positive potential (blue) is expected around the acidic hydrogen of the carboxylic acid group.
Green regions denote neutral or non-polar areas, typically found over the carbon-hydrogen bonds of the phenyl rings.
The MEP map provides a clear and intuitive picture of the molecule's charge landscape, highlighting the sites most likely to engage in intermolecular interactions, such as hydrogen bonding. scirp.org
Based on the HOMO and LUMO energy values derived from DFT calculations, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netfupress.net These descriptors, based on conceptual DFT, provide a quantitative measure of chemical behavior.
Ionization Potential (I) : The energy required to remove an electron (I ≈ -E_HOMO).
Electron Affinity (A) : The energy released when an electron is added (A ≈ -E_LUMO).
Electronegativity (χ) : The ability to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η) : The resistance to change in electron distribution (η = (I - A) / 2). A larger value indicates greater stability.
Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η). A larger value indicates higher reactivity.
Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
These descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding their stability. fupress.net
Table 3: Illustrative Global Reactivity Descriptors for this compound (Illustrative Data) Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 2.
| Descriptor | Formula | Calculated Value |
| Ionization Potential (I) | -E_HOMO | 6.2 eV |
| Electron Affinity (A) | -E_LUMO | 1.8 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV |
| Chemical Softness (S) | 1 / (2η) | 0.227 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | 3.64 eV |
Conformational Analysis and Potential Energy Surface Mapping
The biphenyl scaffold is not rigid; rotation can occur around the single bond connecting the two phenyl rings. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their respective energies. For this compound, the key variable is the dihedral angle between the planes of the two rings.
A Potential Energy Surface (PES) scan is performed by systematically changing this dihedral angle and calculating the energy at each step. This process maps the energy landscape of the molecule as it twists. The resulting plot shows energy as a function of the dihedral angle, revealing the most stable conformer (the global minimum) and any less stable conformers (local minima), as well as the energy barriers to rotation between them. Steric hindrance between the ortho-hydrogens of the two rings typically prevents the molecule from being perfectly planar, resulting in a twisted lowest-energy conformation. ijmert.org The presence of the methoxy and carboxylic acid groups will further influence this preferred conformation.
Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming a compound's identity. nih.govfupress.net
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. ijmert.orgresearchgate.net These theoretical shifts can be correlated with experimental spectra to aid in signal assignment. The calculated shifts for this compound would reflect the electronic environment of each nucleus, showing downfield shifts for carbons near the electron-withdrawing carboxyl group and upfield shifts for those influenced by the electron-donating methoxy group. fupress.net
IR Spectroscopy : DFT calculations can predict the vibrational frequencies and intensities of a molecule. ijmert.org Each calculated frequency corresponds to a specific normal mode of vibration, such as C=O stretching in the carboxylic acid, C-O stretching of the methoxy group, or C-H bending in the aromatic rings. These theoretical spectra, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, typically show good agreement with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the observed vibrational bands. nih.govresearchgate.net
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.gov The calculations yield the wavelengths of maximum absorption (λ_max), oscillator strengths (which relate to peak intensity), and the nature of the corresponding electronic transitions (e.g., π→π* or n→π*). For this compound, the predicted spectrum would likely show absorptions characteristic of the substituted biphenyl chromophore, including transitions involving the HOMO and LUMO. nih.govresearchgate.net
Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Contributions
Hirshfeld surface analysis is a powerful computational method used to investigate and quantify intermolecular interactions within a crystal lattice. iucr.orgrsc.org This technique partitions crystal space into molecular volumes, allowing for the visualization and detailed analysis of how adjacent molecules interact. The resulting surface is mapped with properties that highlight regions of close contact, providing a visual representation of hydrogen bonds, van der Waals forces, and other interactions that stabilize the crystal structure. iucr.orgnih.gov
For aromatic compounds like this compound, with its hydrogen-bond donating and accepting carboxylic acid and methoxy groups, this analysis provides crucial insights into the packing arrangement. While specific data for the title compound is not available, analysis of the closely related structure, 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid, reveals the typical contributions of various intermolecular contacts. nih.govresearchgate.net The red spots on a Hirshfeld surface mapped over a normalized contact distance (d_norm) indicate significant intermolecular contacts, such as O—H⋯O hydrogen bonds. iucr.orgnih.gov
The quantitative contributions of the most significant intermolecular contacts, derived from the two-dimensional fingerprint plots of the Hirshfeld surface, are detailed below. These percentages represent the extent of the surface involved in each specific type of atomic interaction.
Table 1: Quantitative Contributions of Intermolecular Contacts to the Hirshfeld Surface
| Intermolecular Contact Type | Contribution (%) |
|---|---|
| H···O/O···H | 37.0 |
| H···H | 26.3 |
| H···C/C···H | 18.5 |
| C···O/O···C | 9.5 |
Data is representative, based on the analysis of the structurally similar compound 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. nih.govresearchgate.net
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable tools for investigating the reactivity of molecules like this compound. escholarship.orgmongoliajol.info These computational studies allow for the detailed exploration of reaction mechanisms, providing insights into the structures of intermediates, transition states, and the corresponding energy barriers that govern the reaction rate. researchgate.netnih.gov By calculating the Gibbs free energy surfaces, chemists can map out the most favorable reaction pathways. rsc.org
For instance, the synthesis of biphenyl derivatives often involves transition metal-catalyzed cross-coupling reactions. DFT calculations can model the key steps of such a catalytic cycle—oxidative addition, transmetalation, and reductive elimination—to understand the role of the catalyst and ligands. escholarship.org Computational analysis can identify the rate-limiting step by determining the activation energy for each transition state. nih.gov A transition state represents the highest energy point along the reaction coordinate, and its geometry reveals the specific arrangement of atoms as bonds are broken and formed. escholarship.org
A hypothetical, multi-step reaction involving this compound could be analyzed to predict its feasibility and outcome. The calculated activation energies for each distinct transition state would quantify the energy barrier for that step.
Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound
| Reaction Step | Transition State ID | Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | TS1 | 18.5 |
| Transmetalation | TS2 | 14.2 |
| Reductive Elimination | TS3 | 11.8 |
This data is hypothetical and for illustrative purposes only.
In this illustrative example, the oxidative addition step (TS1) possesses the highest activation energy, indicating it would be the slowest, or rate-determining, step of the reaction. Such computational results are crucial for optimizing reaction conditions, for example, by designing ligands that lower the energy of a key transition state. escholarship.org Furthermore, DFT can be used to investigate the origin of selectivity in reactions, such as the meta-C–H functionalization of biphenyl derivatives, by comparing the energy barriers of different possible reaction pathways. escholarship.org These theoretical investigations provide a molecular-level understanding that complements experimental findings and accelerates the development of new synthetic methods. researchgate.net
Applications of 4 Methoxybiphenyl 3 Carboxylic Acid Scaffolds in Advanced Research
Role in Organic Synthesis and Fine Chemical Production
The reactivity of its carboxylic acid and the electronic properties influenced by the methoxy (B1213986) group make 4-Methoxybiphenyl-3-carboxylic acid a versatile precursor in the synthesis of a wide array of organic molecules. cymitquimica.comcymitquimica.com
As a Versatile Building Block for Complex Molecules and Pharmaceuticals
This compound serves as a fundamental building block in organic synthesis for constructing more complex molecular architectures. evitachem.com The carboxylic acid group is particularly useful as it can readily undergo reactions like esterification and amidation, allowing for the attachment of diverse molecular fragments. cymitquimica.com This versatility is exploited in the synthesis of complex organic molecules and polymers. Its biphenyl (B1667301) structure provides a rigid and stable core, which is a desirable feature in the design of new pharmaceutical agents. ajgreenchem.com Researchers utilize this scaffold as an intermediate in the development of new drugs, leveraging its structural and chemical attributes to build potential therapeutic compounds. cymitquimica.comcymitquimica.com For instance, biphenyl carboxylic acid derivatives are foundational to certain non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen (B1672489) and diflunisal. ajgreenchem.com
Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals
Beyond pharmaceuticals, the this compound scaffold is a valuable intermediate in the production of agrochemicals and other specialty chemicals. cymitquimica.comcymitquimica.com The biphenylcarboxylic acid motif is found in certain herbicides and antifungal agents, highlighting its utility in the agricultural industry. ontosight.ai Furthermore, its structural properties make it a candidate for use in the manufacturing of specialized materials such as dyes and pigments.
Contributions to Medicinal Chemistry Research and Scaffold-Based Drug Discovery
In medicinal chemistry, the this compound framework is a cornerstone for scaffold-based drug discovery, a strategy that uses a common molecular core to generate libraries of compounds for biological screening.
Design and Synthesis of Derivatives for Biological Target Exploration
The this compound structure is frequently modified to create new derivatives for investigating interactions with various biological targets. cymitquimica.comevitachem.com Its amenability to chemical modification allows for the systematic exploration of how different functional groups affect biological activity. This approach has been successfully applied in diverse therapeutic areas.
For example, derivatives of this scaffold have been synthesized and evaluated as potential anticancer agents. ajgreenchem.comajgreenchem.com In one study, a library of biphenyl carboxylic acids was created using Suzuki-Miyaura coupling and screened against breast cancer cell lines. ajgreenchem.com Other research has focused on developing biphenylic carboxamides as selective ligands for the cannabinoid receptor 2 (CB2), a target for inflammatory and neuropathic pain. unipi.it Similarly, derivatives have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in regulating endocannabinoid signaling. acs.org The core structure has also been used to develop inhibitors of bacterial hyaluronidase. d-nb.info
Table 1: Examples of Derivatives Synthesized from Biphenyl Carboxylic Acid Scaffolds for Biological Research
| Derivative Class | Biological Target | Research Focus | Key Findings | Citations |
|---|---|---|---|---|
| Biphenylic Carboxamides | Cannabinoid Receptor 2 (CB2) | Development of selective CB2 modulators | The substituent at the 4'-position influences functional activity, with a methoxy group leading to neutral antagonist behavior. | unipi.it |
| Cyclohexylcarbamic Acid Biphenyl Esters | Fatty Acid Amide Hydrolase (FAAH) | Inhibition of endocannabinoid degradation | Substitutions at the 3'-position of the distal phenyl ring yielded more potent inhibitors than those at the 4'-position. | acs.org |
| Substituted Biphenyl Carboxylic Acids | Estrogen Receptor Alpha (ERα) | Development of anticancer agents for breast cancer | A benzyloxy derivative showed potent activity against MCF-7 and MDA-MB-231 cell lines, with strong binding interactions observed in silico. | ajgreenchem.com |
| 4-hydroxybiphenyl-3-carboxylic acid analogs | Bacterial Hyaluronidase | Discovery of enzyme inhibitors | Systematic modification of the biphenyl scaffold to identify potent inhibitors. | d-nb.info |
Structure-Activity Relationship (SAR) Studies on Biphenyl Carboxylic Acid Analogs
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds into effective drugs. The biphenyl carboxylic acid scaffold is well-suited for such studies due to the distinct substitution points on its two phenyl rings.
SAR investigations on FAAH inhibitors derived from this scaffold revealed that the position of substituents on the distal phenyl ring significantly impacts inhibitory potency. acs.org A key study demonstrated that placing small polar groups at the meta-position (3'-position) of the distal ring greatly improved the compound's inhibitory power. acs.org In contrast, most substitutions at the para-position (4'-position) resulted in less active compounds. acs.org
The methoxy group at the 4'-position plays a specific and often critical role in molecular recognition and how a ligand binds to its biological target. Its electronic (electron-donating) and steric properties can fine-tune the binding affinity and functional activity of a molecule. cymitquimica.com
In the context of CB2 receptor ligands, the presence of a methoxy group at the 4'-position was found to be responsible for conferring a neutral antagonist profile to the compounds. unipi.it This means the ligand binds to the receptor without initiating a biological response, but blocks agonists from binding, a highly specific and desirable activity for certain therapeutic applications. unipi.it In studies of FAAH inhibitors, it was noted that the receptor area near the 4'-position seems to have stricter binding requirements compared to the 3'-position, aspara-substituted compounds were generally less potent. acs.org This suggests that the size and electronic nature of the methoxy group at this specific location can either be beneficial or detrimental to binding, depending on the topology and chemical environment of the target's binding site. acs.orgnih.gov
Impact of Side-Chain Flexibility and Substituent Effects on Biological Activity
The biological activity of biphenyl derivatives is significantly influenced by the nature and flexibility of their side chains, as well as the electronic and steric effects of various substituents.
Research on compounds structurally related to this compound highlights the critical role of the side chain. For instance, a comparison between (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- and 4'-Methoxybiphenyl-3-carboxylic acid reveals that the more flexible acetic acid side chain can impact biological activity. The reduced side-chain flexibility in 4'-Methoxybiphenyl-3-carboxylic acid has been associated with lower antimicrobial activity, with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL, compared to its acetic acid counterpart. The rigid carboxylic acid group, while contributing to potential metal chelation due to its higher acidity, may also lead to reduced bioavailability.
Substituent effects are also paramount in dictating the biological profile of these compounds. The methoxy group at the 4'-position is noted to be involved in hydrogen bonding interactions, which can enhance binding to biological targets. The presence and position of other substituents can further modulate activity. For example, the introduction of a chloro group at the 2'-position of 4'-Methoxybiphenyl-3-carboxylic acid increases lipophilicity and has been shown to enhance antimicrobial potency. In a series of fatty acid amide hydrolase (FAAH) inhibitors based on a biphenyl-3-yl ester scaffold, the introduction of small polar groups at the meta-position of the distal phenyl ring was found to significantly improve inhibitory potency. acs.org Conversely, large lipophilic groups at this position were detrimental to activity. acs.org
Table 1: Impact of Side-Chain and Substituents on Biological Activity of Biphenyl Derivatives
| Compound/Derivative | Side Chain/Substituent | Observed Effect | Reference |
| 4'-Methoxybiphenyl-3-carboxylic acid | Rigid carboxylic acid | Lower antimicrobial activity (MIC: 32 µg/mL) | |
| (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- | Flexible acetic acid | Higher antimicrobial activity (MIC: 16 µg/mL for E. coli) | |
| 2'-Chloro-4'-methoxybiphenyl-3-carboxylic acid | 2'-Chloro group | Enhanced antimicrobial potency | |
| Biphenyl-3-yl carbamates | Small polar meta-substituents | Improved FAAH inhibitory potency | acs.org |
| Biphenyl-3-yl carbamates | Large lipophilic meta-substituents | Detrimental to FAAH inhibitory activity | acs.org |
Investigation of Biological Pathway Modulation by Biphenyl Scaffolds
The biphenyl scaffold is a key structural element in a variety of biologically active molecules that modulate critical cellular pathways.
COX-2 Inhibition Mechanisms: Certain biphenyl derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. wikipedia.org The anti-inflammatory effects of compounds like (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- are attributed to the inhibition of COX-2, with a reported IC₅₀ value of 12 µM. The methoxy group is believed to play a role in this inhibition through the formation of hydrogen bonds with the enzyme's active site. In comparison, the parent compound, biphenyl-3-acetic acid, which lacks the methoxy group, exhibits weaker COX-2 inhibition. The development of selective COX-2 inhibitors is an active area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Tubulin Polymerization Interference: The biphenyl moiety is also found in compounds that interfere with tubulin polymerization, a validated target for anticancer therapies. mdpi.comacs.orgresearchgate.net Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. acs.org For instance, biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide, a nonplanar analogue of the marine alkaloid fascaplysin, has been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G₂/M phase. acs.org Some biphenyl derivatives are designed to interact with the colchicine-binding site on tubulin. mdpi.comresearchgate.net The 3,4,5-trimethoxybenzene A ring is a critical feature for the bioactivity of many tubulin inhibitors. researchgate.net
Antiresorptive Effects: A novel class of biphenyl carboxylic acid derivatives has been identified as potent inhibitors of osteoclastic bone resorption. ed.ac.uknih.gov These compounds induce osteoclast apoptosis and prevent ovariectomy-induced bone loss in animal models. ed.ac.uknih.gov The mechanism of action involves the inhibition of the receptor activator of nuclear factor-κB ligand (RANKL)-induced activation of the NF-κB pathway. ed.ac.ukoup.com Specifically, these derivatives have been shown to abolish RANKL-induced IκB phosphorylation. oup.comoup.com Notably, compounds like ABD350, a halogen-substituted derivative of a biphenyl carboxylic acid ester, exhibit these antiresorptive effects without adversely affecting osteoblast function, suggesting a favorable profile for the treatment of osteoporosis. nih.gov
Auxin-like Properties in Plants: Certain biphenyl acetic acid derivatives have demonstrated auxin-like properties, influencing plant growth and development. For example, (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- has been shown to induce significant root growth in Serissa japonica cuttings, outperforming the traditional rooting hormone indole-3-butyric acid (IBA). In bioassays with Avena coleoptiles, these derivatives also promoted enhanced elongation. The proposed mechanism involves the modulation of gene expression through interaction with auxin receptors like TIR1/AFB.
Table 2: Biological Pathway Modulation by Biphenyl Scaffolds
| Biological Pathway | Key Mechanism/Effect | Example Compound/Class | Reference |
| COX-2 Inhibition | Inhibition of prostaglandin (B15479496) synthesis via hydrogen bonding with the enzyme. | (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- | |
| Tubulin Polymerization Interference | Disruption of microtubule dynamics, leading to cell cycle arrest. | Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide | acs.org |
| Antiresorptive Effects | Inhibition of RANKL-induced NF-κB activation and induction of osteoclast apoptosis. | Biphenyl carboxylic acid derivatives (e.g., ABD350) | ed.ac.ukoup.comnih.gov |
| Auxin-like Properties | Promotion of root growth and cell elongation, likely via auxin receptor interaction. | (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- |
Applications in Materials Science and Engineering
The rigid and tunable nature of the biphenyl carboxylic acid framework makes it a valuable building block in materials science for the creation of functional materials with tailored properties.
Design of Functional Materials Incorporating Biphenyl Carboxylic Acid Units
Biphenyl carboxylic acid derivatives are extensively used in the design of functional materials, including polymers and metal-organic frameworks (MOFs). ajgreenchem.com The carboxylic acid group provides a convenient handle for incorporation into larger structures through esterification, amidation, or coordination with metal ions. For instance, 4,4'-biphenyldicarboxylic acid is a common linker used in the synthesis of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis.
The specific structure of this compound, with its potential for hydrogen bonding and metal coordination, makes it a candidate for creating materials with specific optical or electronic properties. While direct examples of its use in large-scale material synthesis are not prevalent in the reviewed literature, the principles of using substituted biphenyl carboxylic acids are well-established. For example, the synthesis of a small molecule library of biphenyl carboxylic acids has been achieved through Suzuki-Miyaura coupling, highlighting the accessibility of diverse derivatives for materials development. ajgreenchem.com
Supramolecular Assembly and Self-Assembled Systems
The carboxylic acid moiety of this compound and its derivatives is a key driver for the formation of ordered supramolecular structures through hydrogen bonding. rsc.org Carboxylic acids can form robust hydrogen-bonded dimers, which can further assemble into more complex architectures like chains, sheets, or three-dimensional networks. rsc.orgunison.mx
These self-assembly processes are crucial for creating well-defined nanostructures on surfaces and in the solid state. The interplay of hydrogen bonding with other non-covalent interactions, such as π-π stacking of the biphenyl rings, can lead to the formation of highly ordered systems. semanticscholar.org For instance, the self-assembly of lipid derivatives on carbon nanotubes can be directed by such interactions to form helical or ring-like structures. acs.org While specific studies on the supramolecular assembly of this compound were not identified, the fundamental principles governing the self-assembly of aromatic carboxylic acids suggest its potential for creating novel supramolecular materials. semanticscholar.orgresearchgate.net
Catalytic Applications and Ligand Design in Organic Reactions
The biphenyl scaffold is a privileged structure in the design of ligands for transition metal-catalyzed reactions, owing to its rigidity, steric tunability, and the ability to support catalytically active metal centers.
Development of Ligands for Metal-Catalyzed Coupling Reactions
Biphenyl-based phosphine (B1218219) and arsine ligands have proven to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ajgreenchem.comresearchgate.netrsc.org These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The synthesis of biphenyl carboxylic acids themselves often relies on Suzuki-Miyaura coupling, for example, by reacting a bromobenzoic acid with an arylboronic acid in the presence of a palladium catalyst. researchgate.net This underscores the importance of efficient catalytic systems for accessing these valuable building blocks. The development of ligands based on the biphenyl scaffold aims to improve catalyst stability, activity, and selectivity. While there is no specific mention in the provided search results of this compound being used as a ligand itself, the biphenyl carboxylic acid motif is present in ligands designed for these transformations. For example, glycine (B1666218), a simple amino acid, has been used as a ligand to prepare a water-soluble palladium catalyst for the Suzuki-Miyaura reaction of aryl halides containing a carboxyl group. rsc.org This suggests that the carboxylic acid functionality can be compatible with and even beneficial for catalytic activity, potentially by enhancing water solubility or modulating the electronic properties of the metal center.
Role in Homogeneous and Heterogeneous Catalysis
The this compound scaffold is of significant interest in the field of catalysis, not typically as a catalyst itself, but as a target molecule in benchmark reactions designed to evaluate the performance of new catalytic systems. Its synthesis, most commonly via the Suzuki-Miyaura cross-coupling reaction, serves as a standard for assessing the efficiency, selectivity, and reusability of both homogeneous and heterogeneous catalysts. researchgate.netd-nb.inforesearchgate.net This reaction involves the coupling of an aryl halide (like 3-bromobenzoic acid) with an arylboronic acid (like 4-methoxyphenylboronic acid). researchgate.netd-nb.info
Homogeneous Catalysis
Homogeneous catalysts, such as soluble palladium complexes like palladium(II) acetate (B1210297) (Pd(OAc)₂), are highly effective in synthesizing biphenyl structures. sciepub.comrsc.org These catalysts operate in the same phase as the reactants, leading to excellent catalytic performance and selectivity. However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture and the final product. sciepub.com This can lead to product contamination and the loss of the expensive precious metal catalyst, which often decomposes into palladium black, reducing its activity. sciepub.com
Heterogeneous Catalysis
To overcome the limitations of homogeneous systems, significant research has focused on developing heterogeneous catalysts, where the catalyst is in a different phase from the reactants. sciepub.combeilstein-journals.org In this context, the synthesis of 4'-methoxybiphenyl-3-carboxylic acid is frequently employed as a model reaction to test the activity of newly developed solid-supported catalysts. d-nb.inforesearchgate.net
Researchers have developed various heterogeneous catalysts, including:
Polymer-Supported Catalysts: Palladium nanoparticles have been immobilized on supports like supercrosslinked polystyrene, which can be easily filtered from the reaction medium. google.com
Bimetallic Nanocomposites: Bimetallic catalysts, such as those combining palladium with nickel, cobalt, or iron on supports like alumina (B75360) (Al₂O₃), have been shown to be highly active. d-nb.info These composites can exhibit synergistic effects that enhance catalytic performance. researchgate.net
Magnetic Nanoparticles: Palladium-polymetallic composites synthesized on a magnetic ferrite (B1171679) core allow for easy removal of the catalyst from the reaction mixture using an external magnet. researchgate.net This facilitates catalyst recycling for multiple reaction cycles with minimal loss of activity. researchgate.net
Biodegradable Supports: Palladium nanoparticles supported on materials like carboxymethylcellulose (CMC) offer an environmentally friendly catalytic system. The polymer acts as a stabilizing agent for the nanoparticles. sciepub.com
Detailed Research Findings
Recent studies have demonstrated the successful application of novel heterogeneous catalysts for the synthesis of 4'-methoxybiphenyl-3-carboxylic acid.
One study explored the use of reusable bimetallic Pd–Ni(Co, Cu, Fe)–Pro/Al₂O₃ composites as catalysts for the Suzuki reaction in water, an environmentally friendly solvent. d-nb.info The model reaction between 3-bromobenzoic acid and 4-methoxyphenylboronic acid was used to test the catalytic activity. The results highlighted the efficiency of these catalysts in an aqueous medium. d-nb.info
| Catalyst Composite | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| Pd–Ni–Pro/Al₂O₃ | H₂O–MeOH (1:1) | 15 | 98 |
| Pd–Ni–Pro/Al₂O₃ | H₂O | 15 | 99 |
| Pd–Co–Pro/Al₂O₃ | H₂O | 15 | 96 |
| Pd–Cu–Pro/Al₂O₃ | H₂O | 15 | 91 |
| Pd–Fe–Pro/Al₂O₃ | H₂O | 15 | 98 |
Another research effort focused on bimetallic boron-containing heterogeneous catalysts (Pd–Ni(Co)–B–L), where L is a heterocyclic isoxazole-based ligand. researchgate.net The performance of these catalysts was evaluated using the Suzuki reaction of 3-bromobenzoic acid and 4-methoxyphenylboronic acid in an aqueous medium. The study confirmed high catalytic efficiency, with high turnover numbers (TON) and turnover frequencies (TOF). researchgate.net
| Catalyst | Catalyst Amount (mol % Pd) | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd–Ni–B–L | 0.1 | H₂O–MeOH (1:1) | 75°C | 98 |
| Pd–Co–B–L | 0.1 | H₂O–MeOH (1:1) | 75°C | 95 |
These findings underscore the role of this compound synthesis as a crucial testbed for advancing catalyst technology, particularly for developing sustainable and efficient cross-coupling methodologies in aqueous media. d-nb.inforesearchgate.net
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity
The synthesis of 4-Methoxybiphenyl-3-carboxylic acid and its analogs is a critical area for advancement. While traditional methods like the Suzuki-Miyaura coupling reaction are effective, future research is increasingly focused on developing more sustainable and efficient synthetic pathways. researchgate.net Key objectives in this domain include improving atom economy, which minimizes waste by maximizing the incorporation of starting materials into the final product, and enhancing selectivity to control the precise arrangement of atoms in the molecule.
Modern organic chemistry emphasizes the development of catalytic reactions that are both efficient and environmentally benign. unm.edu For instance, the use of transition metal catalysis is a powerful tool for constructing complex molecules like biaryl compounds. scholaris.ca Research into novel palladium catalysts, including Pd-NHC (PEPPSI) complexes and bimetallic nanoparticles, shows promise for improving the efficiency of cross-coupling reactions. researchgate.netwhiterose.ac.uk These advanced catalysts can potentially lower reaction temperatures and times, reduce catalyst loading, and tolerate a wider range of functional groups. whiterose.ac.uk
Furthermore, the development of one-pot synthesis and cascade reactions, where multiple chemical transformations occur in a single reaction vessel, represents a significant step towards more streamlined and economical synthetic processes. unm.edu These approaches not only simplify experimental procedures but also reduce solvent usage and waste generation. Future work will likely explore the application of these advanced synthetic methodologies to produce this compound and its derivatives with greater efficiency and environmental responsibility.
Exploration of Undiscovered Biological Targets and Mechanistic Insights
While some biological activities of biphenyl (B1667301) carboxylic acid derivatives have been reported, including antimicrobial and anti-inflammatory properties, the full therapeutic potential of this compound remains largely untapped. ontosight.ai Future research will undoubtedly delve deeper into identifying and validating novel biological targets for this compound and its analogs.
The structural features of this compound, such as its biphenyl backbone, carboxylic acid group, and methoxy (B1213986) substituent, suggest its potential to interact with a variety of biological macromolecules, including enzymes and receptors. ontosight.ai For example, derivatives of biphenyl-3-carboxylic acid have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and anxiety. acs.orgescholarship.org Further studies could explore the inhibitory activity of this compound against this and other enzymes.
Moreover, understanding the precise mechanism of action at a molecular level is crucial for rational drug design. This involves elucidating how the compound binds to its target and modulates its function. Techniques such as X-ray crystallography and computational modeling can provide detailed insights into these interactions. scirp.org A deeper understanding of the structure-activity relationships (SAR) will guide the synthesis of more potent and selective analogs with improved therapeutic profiles. acs.org
Integration with Advanced Materials for Hybrid Functional Systems
The unique physicochemical properties of biphenyl derivatives, including their rigidity and potential for π-π stacking interactions, make them attractive candidates for applications in materials science. Future research is expected to focus on the integration of this compound into advanced materials to create hybrid functional systems with novel properties.
One promising area is the development of new liquid crystal materials. The rigid biphenyl core is a common feature in many liquid crystalline compounds, and by modifying the substituents, it is possible to tune the material's properties for specific applications in displays and sensors. Additionally, the carboxylic acid group provides a handle for incorporating the molecule into polymers or onto surfaces, opening up possibilities for creating functional thin films and coatings.
Furthermore, the potential for these molecules to self-assemble into ordered structures could be exploited in the development of nanomaterials with unique optical or electronic properties. The interplay between the molecular structure of this compound and the macroscopic properties of the resulting material is a rich area for future investigation, with potential applications in electronics, photonics, and sensor technology.
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
ML models can be trained on large datasets of chemical structures and their associated biological activities or material properties. researchgate.net These trained models can then be used to predict the properties of new, virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This in-silico screening can significantly reduce the time and cost associated with experimental research. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methoxybiphenyl-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between 3-bromo-4-methoxybenzoic acid and methoxyphenylboronic acid derivatives. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
- Base : K₂CO₃ or NaHCO₃ in aqueous/organic biphasic systems (THF/H₂O) .
- Temperature : 80–100°C under reflux for 12–24 hours.
Post-reaction, acidification with HCl precipitates the product. Yields range from 60–85%, depending on substituent electronic effects and steric hindrance. Purification via recrystallization (ethanol/water) or silica gel chromatography is recommended .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-analytical approach:
- HPLC : C18 column, mobile phase (acetonitrile/0.1% formic acid), retention time ~8.2 min .
- NMR : Key signals include δ 8.3 ppm (aromatic H at C2), δ 3.9 ppm (OCH₃), and δ 12.5 ppm (COOH, broad) .
- Mass Spectrometry : ESI-MS m/z 229.1 [M+H]⁺ .
Purity ≥95% is critical for biological assays; assess via HPLC-UV (λ = 254 nm) .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How does the methoxy group’s position influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : The para-methoxy group enhances electron density on the biphenyl ring, facilitating electrophilic substitution at C2 and C5 positions. For example:
- Esterification : React with SOCl₂ to form acyl chloride, then treat with alcohols (e.g., methanol) to yield methyl esters .
- Cross-Coupling : Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) require careful optimization to avoid demethylation .
Comparative studies with 3’-methoxy analogs show reduced steric hindrance in para-substituted derivatives, improving reaction kinetics .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with COX-2 or PPARγ receptors. The carboxylic acid group often anchors to Arg120 or Tyr355 residues .
- QSAR Models : Correlate logP values (<3.0) and polar surface area (>60 Ų) with anti-inflammatory activity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
Q. How should researchers address contradictory data in antioxidant assays (e.g., DPPH vs. FRAP)?
- Methodological Answer :
- Assay Validation : Confirm compound stability under assay conditions (e.g., pH 7.4 for FRAP vs. ethanol for DPPH) .
- Control Experiments : Compare with ascorbic acid and check for interference from residual Pd catalysts .
- Mechanistic Studies : Use ESR spectroscopy to detect radical scavenging intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
